molecular formula C26H31NS2Sn B1215849 Tris(phenylmethyl)stannyl diethylaminomethanedithioate CAS No. 55349-54-7

Tris(phenylmethyl)stannyl diethylaminomethanedithioate

Katalognummer: B1215849
CAS-Nummer: 55349-54-7
Molekulargewicht: 540.4 g/mol
InChI-Schlüssel: TZGHKZUOZQFHPK-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tris(phenylmethyl)stannyl diethylaminomethanedithioate typically involves the reaction of tribenzyltin chloride with diethylaminomethanedithioate under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity this compound.

Analyse Chemischer Reaktionen

Types of Reactions: Tris(phenylmethyl)stannyl diethylaminomethanedithioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiols or amines.

    Substitution: The phenylmethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Wissenschaftliche Forschungsanwendungen

Tris(phenylmethyl)stannyl diethylaminomethanedithioate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and delivery systems.

    Industry: Utilized in the production of advanced materials and coatings.

Wirkmechanismus

The mechanism of action of tris(phenylmethyl)stannyl diethylaminomethanedithioate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Tris(phenylmethyl)stannyl diethylaminomethanedithioate is unique due to its specific combination of organotin and dithioate functionalities, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

55349-54-7

Molekularformel

C26H31NS2Sn

Molekulargewicht

540.4 g/mol

IUPAC-Name

tribenzylstannyl N,N-diethylcarbamodithioate

InChI

InChI=1S/3C7H7.C5H11NS2.Sn/c3*1-7-5-3-2-4-6-7;1-3-6(4-2)5(7)8;/h3*2-6H,1H2;3-4H2,1-2H3,(H,7,8);/q;;;;+1/p-1

InChI-Schlüssel

TZGHKZUOZQFHPK-UHFFFAOYSA-M

SMILES

CCN(CC)C(=S)S[Sn](CC1=CC=CC=C1)(CC2=CC=CC=C2)CC3=CC=CC=C3

Kanonische SMILES

CCN(CC)C(=S)S[Sn](CC1=CC=CC=C1)(CC2=CC=CC=C2)CC3=CC=CC=C3

Synonyme

TBeTC
tribenzyltin bis-N,N-diethyldithiocarbamate

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.